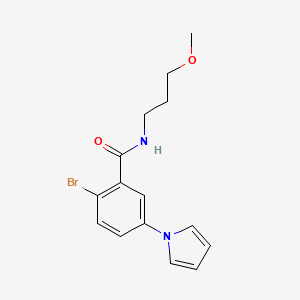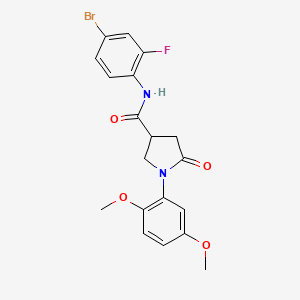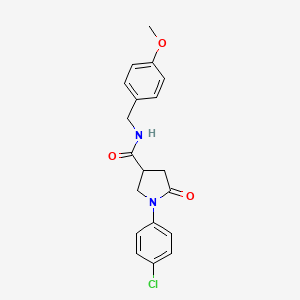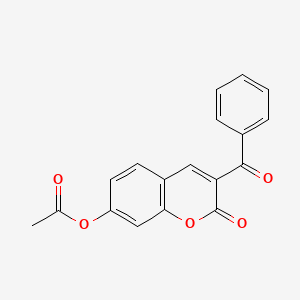
1-(4-Fluorobenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)azepane typically involves the reaction of azepane with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial production methods for azepane derivatives often involve catalytic processes. For example, Pd/LA-catalyzed decarboxylation has been used to synthesize N-aryl azepane derivatives under mild conditions .
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The azepane ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzoyl)azepane has several applications in scientific research:
Medicinal Chemistry: Azepane derivatives are known for their pharmacological properties, including their use as inhibitors, antidiabetics, and anticancer agents.
Material Science: Azepane-substituted compounds have been studied for their luminescent properties and potential use in responsive materials.
Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azepane ring’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)azepane can be compared with other azepane derivatives such as:
Azepane: The parent compound, which lacks the fluorobenzoyl group.
1-(4-Fluorobenzyl)azepane: A similar compound where the benzoyl group is replaced by a benzyl group.
Azepine and Azepinone: Other seven-membered heterocyclic compounds with different substituents.
The presence of the 4-fluorobenzoyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
326902-28-7 |
|---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
azepan-1-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H16FNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
InChI Key |
NVQGWWBCCMYSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11159593.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11159594.png)
![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11159610.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159613.png)

![1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11159619.png)
![6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11159624.png)

![4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile](/img/structure/B11159641.png)


![9-hydroxy-8-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159662.png)
![7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11159664.png)
